molecular formula C82H112N22O18 B037819 Cachr ligand CAS No. 114753-46-7

Cachr ligand

Cat. No. B037819
M. Wt: 1693.9 g/mol
InChI Key: RTURMDQGPXDVNV-OKYFCKJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cachr ligands are chemical compounds that selectively bind to the cholinergic receptor in the brain. The cholinergic system plays a vital role in various physiological processes, including memory, attention, and learning. Cachr ligands have been the subject of extensive research due to their potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism Of Action

Cachr ligands work by selectively binding to the cholinergic receptor in the brain. This receptor is involved in the transmission of nerve impulses and plays a vital role in various physiological processes, including memory, attention, and learning. By binding to this receptor, cachr ligands can modulate the activity of the cholinergic system, leading to improved cognitive function.

Biochemical And Physiological Effects

Cachr ligands have been shown to have various biochemical and physiological effects, including increased acetylcholine release, enhanced synaptic plasticity, and improved neuronal survival. Additionally, these compounds have been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using cachr ligands in lab experiments is their selectivity for the cholinergic receptor. This selectivity allows researchers to specifically target the cholinergic system, which can be difficult to do using other compounds. Additionally, cachr ligands have been shown to have good pharmacokinetic properties, making them suitable for use in animal models.
One limitation of using cachr ligands in lab experiments is their potential toxicity. Some cachr ligands have been shown to have toxic effects at high doses, which can limit their use in research. Additionally, these compounds can be challenging to synthesize, which can make them expensive and time-consuming to produce.

Future Directions

There are several future directions for research on cachr ligands. One area of interest is the development of more selective ligands that target specific subtypes of the cholinergic receptor. Additionally, researchers are investigating the use of cachr ligands in combination with other compounds to improve their efficacy. Finally, there is a growing interest in using cachr ligands as diagnostic tools for cognitive disorders, as they may help to identify specific subtypes of the disorder.

Synthesis Methods

Cachr ligands can be synthesized using various methods, including chemical synthesis and computational methods. Chemical synthesis involves the use of chemical reactions to create the desired compound. Computational methods involve using computer algorithms to design and predict the properties of the compound.

Scientific Research Applications

Cachr ligands have been extensively studied for their potential therapeutic applications in treating cognitive disorders. Studies have shown that these compounds can improve memory, attention, and learning in animal models. Additionally, cachr ligands have been investigated for their potential use in treating schizophrenia, as they may help to improve cognitive deficits associated with the disorder.

properties

CAS RN

114753-46-7

Product Name

Cachr ligand

Molecular Formula

C82H112N22O18

Molecular Weight

1693.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1

InChI Key

RTURMDQGPXDVNV-OKYFCKJGSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

sequence

KESRGWKXWVFYA

synonyms

cAChR ligand
complementary acetylcholine receptor-related peptide

Origin of Product

United States

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